N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
The compound N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide features a dihydropyrrolo[1,2-a]pyrazine core substituted with a thiophen-2-yl group at position 1 and a 3,4-dimethoxyphenyl carboxamide moiety at position 2. While direct synthetic or biological data for this compound are absent in the provided evidence, insights can be drawn from structurally related analogs .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-8-7-14(13-17(16)26-2)21-20(24)23-11-10-22-9-3-5-15(22)19(23)18-6-4-12-27-18/h3-9,12-13,19H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAIOKCWXOFINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyrrolo[1,2-a]pyrazine core and subsequent modifications to introduce the thiophenyl and methoxyphenyl groups. The detailed synthetic pathway often includes:
- Formation of the Dihydropyrrolo Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introduction of the thiophenyl group via electrophilic substitution or coupling reactions.
- Methoxy Group Installation : This can be accomplished through methoxylation of aromatic rings.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies indicate significant activity against various pathogens, including bacteria and fungi. For instance, similar compounds with pyrazine and thiophene moieties have demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
Research suggests that the presence of specific functional groups such as carboxamido (-CONH₂) enhances antimicrobial efficacy by increasing interaction with microbial targets .
Anticancer Properties
Recent studies have indicated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit cytotoxic effects on cancer cell lines. For example:
- U937 Human Lymphoma Cells : Compounds similar to this compound have shown a strong inhibition of cell viability in these cells .
The biological activity is believed to stem from multiple mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.
- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger programmed cell death in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated various derivatives against common bacterial strains. The results highlighted that compounds with the carboxamide group showed enhanced activity compared to their counterparts without this functional group. The Minimum Inhibitory Concentration (MIC) values were significantly lower for compounds containing both the thiophene and methoxyphenyl substituents .
Study 2: Anticancer Activity
In a comparative analysis of several dihydropyrrolo[1,2-a]pyrazine derivatives, it was found that those with additional electron-withdrawing groups exhibited stronger anticancer effects against leukemia cell lines. The study concluded that structural modifications can lead to improved biological outcomes .
Summary of Research Findings
| Activity | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition at low concentrations |
| Escherichia coli | Enhanced activity due to carboxamido groups | |
| Anticancer | U937 Human Lymphoma Cells | Strong inhibition of cell viability observed |
| P388 Leukemia | Potent growth inhibition by certain derivatives |
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The dihydropyrrolo[1,2-a]pyrazine scaffold is shared with several analogs, but substituent variations significantly influence properties:
Key Observations:
Spectral and Analytical Data
While the target compound’s spectral data are unavailable, analogs provide benchmarks:
Hypothesized Bioactivity
- Antimicrobial Potential: Pyrazole-thiophene hybrids (e.g., in ) and pyrazolo-pyrimidines () show antimicrobial activity, suggesting the target compound may share similar properties.
- Electronic Effects : The 3,4-dimethoxyphenyl group’s electron-donating nature could enhance binding to targets like enzymes or receptors compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
